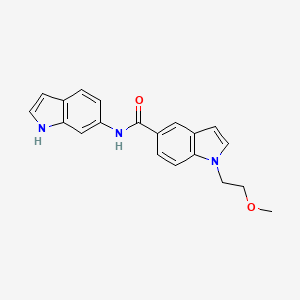
N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features two indole rings connected via a carboxamide linkage, with a methoxyethyl substituent on one of the indole rings.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Formation of Carboxamide Linkage: The carboxamide linkage can be formed through a coupling reaction between an indole carboxylic acid and an amine derivative of another indole. This reaction often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Methoxyethyl Substitution: The methoxyethyl group can be introduced via alkylation of the indole nitrogen using 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale coupling and alkylation techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds with active site residues. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
N-(1H-indol-6-yl)-1H-indole-5-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
1-(2-methoxyethyl)-1H-indole-5-carboxamide: Contains only one indole ring, which may result in different biological properties.
N-(1H-indol-6-yl)-1H-indole-5-carboxylic acid: The carboxylic acid group instead of the carboxamide may lead to different reactivity and biological interactions.
Uniqueness
N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to its dual indole structure, carboxamide linkage, and methoxyethyl substituent. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
属性
分子式 |
C20H19N3O2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-12-16(3-5-19(15)23)20(24)22-17-4-2-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |
InChI 键 |
HTSXVWIEXPENKQ-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10979544.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B10979552.png)
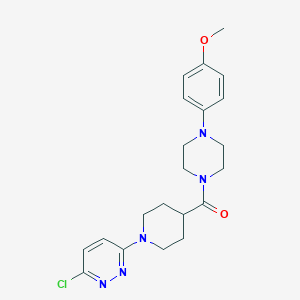
![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10979559.png)
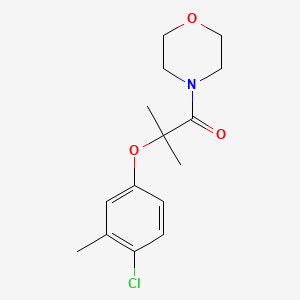
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10979572.png)

![N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10979596.png)
![[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10979601.png)
![2-(2-Chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10979603.png)
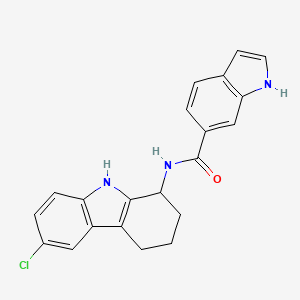
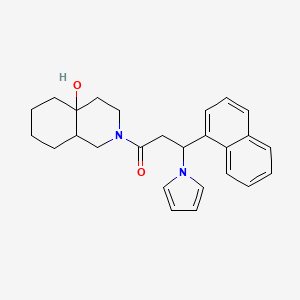
![methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10979612.png)
